

# Lerociclib versus placebo progression-free survival

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## Compound Focus: Lerociclib

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## Study Design and Patient Profile

The data comes from the **LEONARDA-1 trial** (ClinicalTrials.gov identifier: NCT05054751), a randomized, double-blind, Phase III study [1] [2].

- **Objective:** To evaluate the efficacy and safety of **lerociclib** plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer that had relapsed or progressed on prior endocrine therapy [1].
- **Patients:** 275 patients were randomized in a 1:1 ratio to receive either **lerociclib** (150 mg twice daily) plus fulvestrant (n=137) or placebo plus fulvestrant (n=138) [1] [2].
- **Key Patient Characteristics:** The population included high-risk patients. At baseline, 63.3% had visceral metastases, 37.8% had liver metastases, and 25.5% had primary resistance to endocrine therapy. All patients had disease progression on prior endocrine therapy [1].

## Efficacy in Key Subgroups

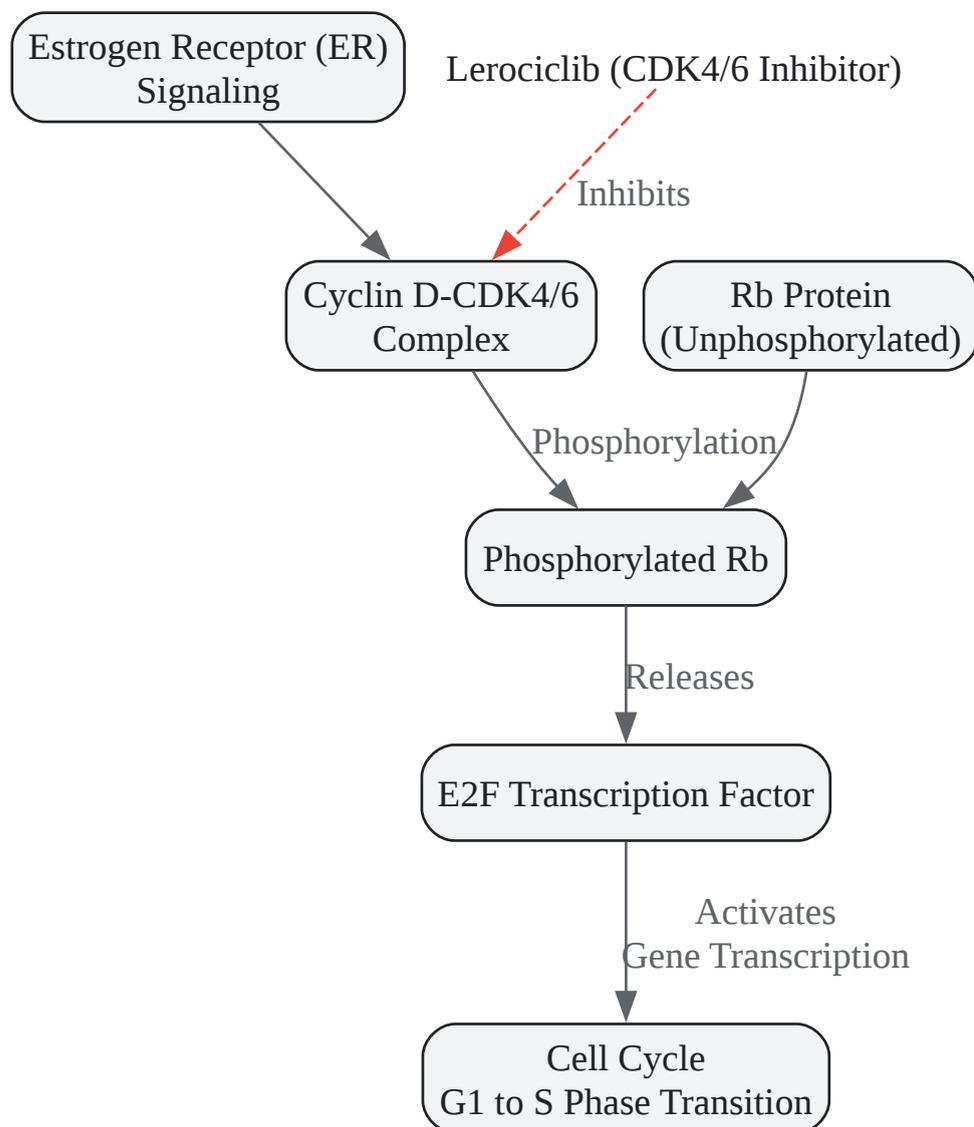
**Lerociclib** showed consistent benefit across various high-risk patient subgroups. The following table lists the hazard ratios for PFS in these prespecified groups [2].

Patient Subgroup	Hazard Ratio (HR) for PFS
Primary endocrine resistance	0.374 (95% CI: 0.182–0.769) [2]
Liver metastasis	0.487 (95% CI: 0.297–0.796) [2]
≥4 metastatic sites	0.326 (95% CI: 0.160–0.665) [2]
Received 1st line chemo for recurrent/metastatic disease	0.286 (95% CI: 0.138–0.593) [2]
Pre/perimenopausal women or men	0.471 (95% CI: 0.258–0.860) [2]

## Mechanism of Action and Trial Rationale

**Lerociclib** is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes play a crucial role in promoting cell cycle progression from the G1 phase to the S phase [1] [3].

The diagram below illustrates the signaling pathway targeted by **lerociclib**.



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In HR+ breast cancer, activation of the ER pathway upregulates the cyclin D-CDK4/6 axis [3]. CDK4/6 inhibitors like **lerociclib** block this pathway, preventing Rb phosphorylation and subsequent cell cycle progression, thereby inhibiting cancer cell proliferation [1].

## Safety and Tolerability Profile

The LEONARDA-1 trial highlighted **lerociclib's differentiated safety profile** compared to some earlier CDK4/6 inhibitors [1] [4] [5].

- **Hematologic Toxicity:** The most common grade 3 or 4 adverse events were neutropenia and leukopenia. However, the incidence of serious grade 4 neutropenia was low (5.1%), and **no febrile neutropenia was reported** [5] [2].
- **Non-Hematologic Toxicity:** Gastrointestinal toxicities (diarrhea, nausea, vomiting) were observed in less than 20% of patients, with no grade 3 or 4 diarrhea reported. The incidence of rash was low (~4%), and **lerociclib** did not increase the risk of hepatotoxicity, venous thromboembolism, or QTc prolongation [4] [2].
- **Treatment Discontinuation:** Only 0.7% of patients in the **lerociclib** arm discontinued treatment due to an adverse event [4] [2].

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